molecular formula C18H18Br3N3O B11545614 N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11545614
M. Wt: 532.1 g/mol
InChI Key: IKAHVSQGJXMOEU-FSJBWODESA-N
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Description

N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a phenylbutan-2-ylidene moiety and a tribromophenylamino group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 4-phenylbutan-2-one with 2,4,6-tribromoaniline in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, due to the presence of the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2E)-2-Butanylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • 2-cyano-N’-[(2E)-4-oxo-4-phenylbutan-2-ylidene]acetohydrazide

Uniqueness

N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This detailed article provides a comprehensive overview of N’-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18Br3N3O

Molecular Weight

532.1 g/mol

IUPAC Name

N-[(E)-4-phenylbutan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C18H18Br3N3O/c1-12(7-8-13-5-3-2-4-6-13)23-24-17(25)11-22-18-15(20)9-14(19)10-16(18)21/h2-6,9-10,22H,7-8,11H2,1H3,(H,24,25)/b23-12+

InChI Key

IKAHVSQGJXMOEU-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)CCC2=CC=CC=C2

Origin of Product

United States

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